molecular formula C13H23NO4S B2844440 Ethyl 3-(3-azabicyclo[4.2.1]nonan-3-ylsulfonyl)propanoate CAS No. 2138429-47-5

Ethyl 3-(3-azabicyclo[4.2.1]nonan-3-ylsulfonyl)propanoate

Cat. No. B2844440
M. Wt: 289.39
InChI Key: BQOKIXYYIYKTRV-UHFFFAOYSA-N
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Description

The compound “Ethyl 3-(3-azabicyclo[4.2.1]nonan-3-ylsulfonyl)propanoate” is a complex organic molecule that contains an azabicyclo[4.2.1]nonane moiety . This moiety is predominant in many biologically active natural products and is attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, multicomponent reactions, especially the 1-step double condensation of two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl/1,4-dicarbonyl compounds, are a well-explored protocol to achieve bicyclo[3.3.1]nonane-3,7-diones .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the azabicyclo[4.2.1]nonane moiety. The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings could be significant .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and would depend on the specific functional groups present in the molecule. For example, multicomponent reactions involving 1,3-acetonedicarboxylates and 1,2-dicarbonyl/1,4-dicarbonyl compounds have been used to synthesize similar bicyclic compounds .

Future Directions

Future research could focus on exploring the biological activity of this compound and similar structures, particularly their potential anticancer properties . Additionally, further studies could investigate the synthesis of this compound and its derivatives, as well as their physical and chemical properties.

properties

IUPAC Name

ethyl 3-(3-azabicyclo[4.2.1]nonan-3-ylsulfonyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4S/c1-2-18-13(15)6-8-19(16,17)14-7-5-11-3-4-12(9-11)10-14/h11-12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOKIXYYIYKTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCS(=O)(=O)N1CCC2CCC(C2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-{3-azabicyclo[4.2.1]nonane-3-sulfonyl}propanoate

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